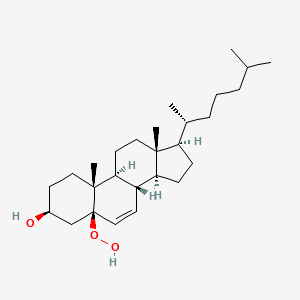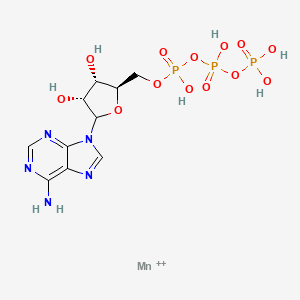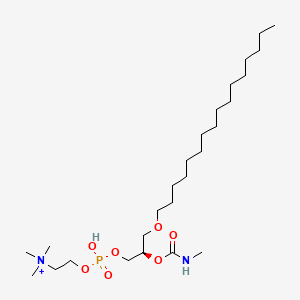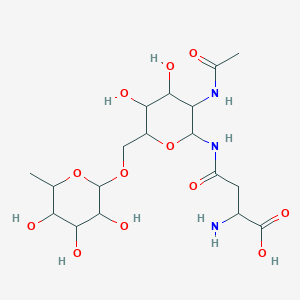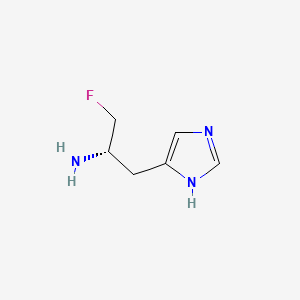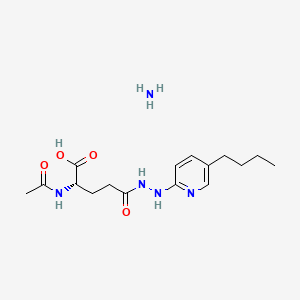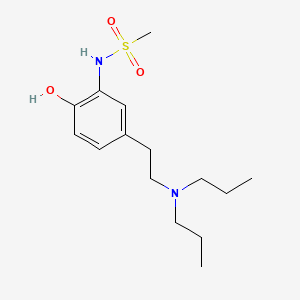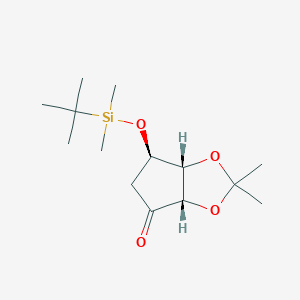
2,3,4-Trioxycyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trioxycyclopentanone is a dioxolane.
Aplicaciones Científicas De Investigación
Metabolism Studies and Endocrine-Disrupting Activity
2,3,4-Trioxycyclopentanone derivatives have been studied in the context of metabolism and endocrine-disrupting activities. For instance, Watanabe et al. (2015) explored the metabolism of UV-filter benzophenone-3 (BP-3) and identified 2,3,4-trihydroxybenzophenone (2,3,4-triOH BP) as a metabolite with significant estrogenic and anti-androgenic activities. This study emphasizes the importance of understanding the metabolic pathways and potential endocrine impacts of compounds related to 2,3,4-Trioxycyclopentanone (Watanabe et al., 2015).
Hydrogenation Processes in Organic Chemistry
The compound has relevance in hydrogenation processes, as demonstrated by van Slagmaat et al. (2021). They conducted a study on the hydrogenation of cyclic 1,3-diones, which are structurally related to 2,3,4-Trioxycyclopentanone, and discussed its potential as a building block for polymers and fuels (van Slagmaat et al., 2021).
Natural Product Synthesis and Antimycobacterial Activity
The compound is also relevant in the synthesis of natural products. Chomcheon et al. (2006) isolated compounds from endophytic fungi that are structurally similar to 2,3,4-Trioxycyclopentanone and evaluated their antimycobacterial activity, highlighting the potential of such compounds in developing treatments for bacterial infections (Chomcheon et al., 2006).
Antimalarial Applications
Dong et al. (2005) explored the use of trioxolanes, which includes structures similar to 2,3,4-Trioxycyclopentanone, for their potential as antimalarial agents. They charted a structure-activity relationship, examining the efficacy and toxicological profiles of these compounds (Dong et al., 2005).
Renewable Chemical Synthesis
Li et al. (2016) discussed the synthesis of renewable 1,3-cyclopentanediol, a compound related to 2,3,4-Trioxycyclopentanone, from lignocellulose. This research underlines the compound's potential in sustainable chemical production and its application in the synthesis of polymers (Li et al., 2016).
Photochemical Applications
The compound's relevance in photochemical applications is highlighted by Le Liepvre et al. (2009), who investigated the [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives, structurally akin to 2,3,4-Trioxycyclopentanone, to produce functionalized bicyclo[3.2.0]heptanes (Le Liepvre et al., 2009).
Biosynthesis Research
Hanrahan et al. (1994) conducted a study on the biosynthesis of aristeromycin, using a compound structurally related to 2,3,4-Trioxycyclopentanone, providing insights into the biosynthetic pathways of certain natural products (Hanrahan et al., 1994).
Propiedades
Nombre del producto |
2,3,4-Trioxycyclopentanone |
|---|---|
Fórmula molecular |
C14H26O4Si |
Peso molecular |
286.44 g/mol |
Nombre IUPAC |
(3aS,6R,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C14H26O4Si/c1-13(2,3)19(6,7)18-10-8-9(15)11-12(10)17-14(4,5)16-11/h10-12H,8H2,1-7H3/t10-,11-,12+/m1/s1 |
Clave InChI |
KXGMFTLLBZTKAO-UTUOFQBUSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@@H](CC(=O)[C@H]2O1)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC1(OC2C(CC(=O)C2O1)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



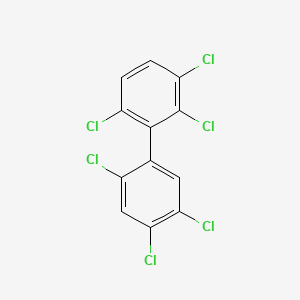
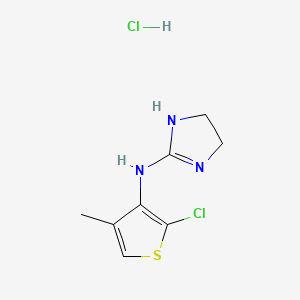
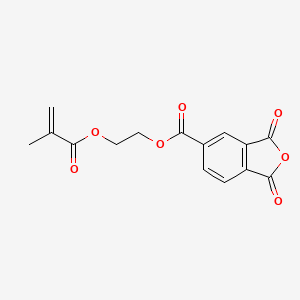
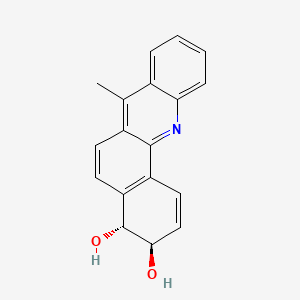
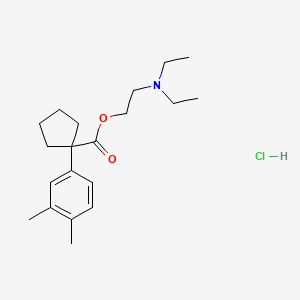
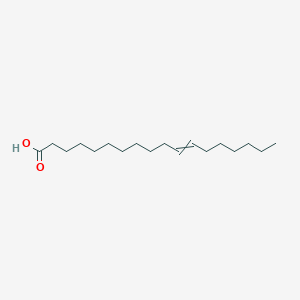
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
